tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
This spiro[indoline-3,4'-piperidine] derivative features a trifluoromethyl (-CF₃) group at the 4-position of the indoline ring and a tert-butyl carbamate group at the 1'-position of the piperidine ring. Spiro compounds of this class are pivotal in medicinal chemistry due to their conformational rigidity, which enhances target binding specificity.
Properties
IUPAC Name |
tert-butyl 2-oxo-4-(trifluoromethyl)spiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O3/c1-16(2,3)26-15(25)23-9-7-17(8-10-23)13-11(18(19,20)21)5-4-6-12(13)22-14(17)24/h4-6H,7-10H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFRNJRVAZKDRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3NC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate is a spirocyclic compound notable for its potential in medicinal chemistry and drug design. Its unique structural features, including the trifluoromethyl group and spirocyclic architecture, contribute to its biological activity, particularly in anti-inflammatory and enzyme inhibition contexts.
Chemical Structure and Properties
- Molecular Formula : C18H21F3N2O3
- Molecular Weight : 370.4 g/mol
- Structure : The compound consists of an indoline and a piperidine ring, providing a scaffold for various biological interactions.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, aiding in cellular membrane permeability and interaction with intracellular targets.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to inflammation and pain.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Activity : Studies have demonstrated its ability to inhibit key inflammatory mediators.
Case Studies
- In Vitro Studies : In laboratory settings, the compound has been shown to reduce the production of pro-inflammatory cytokines in cell cultures.
- Animal Models : In vivo studies using animal models of inflammation have reported significant reductions in edema and pain response following administration of the compound.
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Spiro[indole-[4H]pyrazolo[3,4-b]quinoline | Contains a spirocyclic structure | Lacks trifluoromethyl group |
| Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile | Another spirocyclic derivative | Different nitrogen heterocycles |
| Spirooxindoles | General class of compounds | Varies in substituents on oxindole moiety |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:
- It acts as a potent inhibitor of specific inflammatory pathways.
- The trifluoromethyl group significantly enhances binding affinity towards certain biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
(a) Halogenated Analogues
- tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1707602-35-4): Molecular Formula: C₁₇H₂₁ClN₂O₃; Molecular Weight: 336.82 [7]. Biological Relevance: Chlorinated spiroindolines are often explored as kinase inhibitors or intermediates for further functionalization [1].
tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 2103402-31-7):
- Molecular Formula: C₁₇H₂₁ClN₂O₃; Molecular Weight: 336.82 [9].
- Positional isomerism (chloro at 5 vs. 4) alters steric and electronic interactions. The 5-chloro derivative may exhibit distinct binding modes in biological systems compared to the 4-substituted analogue.
(b) Boronated Analogues
- tert-Butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1253288-12-8):
- Molecular Formula: C₂₃H₃₃BN₂O₅; Molecular Weight: 428.33 [8].
- The boronate ester enables Suzuki-Miyaura cross-coupling reactions, making this compound a versatile intermediate for introducing aryl/heteroaryl groups.
- Hazard Profile: Classified with warnings for acute toxicity (H302) and skin/eye irritation (H315/H319) [8].
(c) Trifluoromethyl vs. Other Substituents
- The trifluoromethyl group in the target compound offers strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity compared to halogens. This may improve blood-brain barrier penetration or target residence time in therapeutic applications.
- In contrast, methoxy or aminopyridine substituents (e.g., in derivatives A1-A4 from ) prioritize hydrogen bonding or π-π stacking interactions, often targeting kinase domains [1].
Structural Modifications in Piperidine/Indoline Rings
- Benzomorpholine-Substituted Analogues (C1-C4) :
- Replacement of indoline with benzomorpholine alters the electron density and steric profile, likely shifting biological activity toward opioid or serotonin receptor modulation [1].
Research Findings and Implications
- Anticancer Activity : Spiro[indoline-3,4'-piperidine]-2-ones demonstrate promising anticancer profiles, with substituents like CF₃ or Cl enhancing cytotoxicity via apoptosis induction or kinase inhibition [1].
- Metabolic Stability : The trifluoromethyl group’s resistance to oxidative metabolism may confer longer half-lives compared to halogenated analogues [8].
- Safety Profiles : Boronated derivatives require careful handling due to toxicity risks (e.g., H302/H315), whereas CF₃-substituted compounds may exhibit fewer reactive hazards [8].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
